

Synthesis and chemical structure of Ciraparantag TFA

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Compound of Interest

Compound Name: Ciraparantag TFA

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An In-depth Technical Guide to the Synthesis and Chemical Structure of **Ciraparantag TFA**

Introduction

Ciraparantag, also known as aripazine or PER977, is a synthetic, small molecule under investigation as a broad-spectrum reversal agent for a variety of anticoagulants.^{[1][2][3]} It is designed to bind directly to and neutralize the effects of unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor Xa (FXa) inhibitors (such as apixaban, edoxaban, and rivaroxaban) and direct thrombin (Factor IIa) inhibitors (like dabigatran).^{[1][3][4]} This document provides a detailed overview of its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity, intended for researchers and drug development professionals. The trifluoroacetate (TFA) salt is a common formulation for peptide-like molecules used in research and development.

Chemical Structure and Synthesis

Ciraparantag is a synthetic, water-soluble, cationic molecule.^{[2][5][6]} Its structure is composed of two L-arginine amino acid units connected by a piperazine-containing linker.^{[3][4][7]} This design was the result of an intentional molecular design program aimed at creating molecules that could bind to heparins through non-covalent, charge-charge interactions.^[7]

While Ciraparantag is a synthetic molecule, the specific, step-by-step synthesis protocols are proprietary and not detailed in publicly available literature. However, based on its known

structure, the synthesis would conceptually involve the coupling of L-arginine residues to a central piperazine-based linker.

Chemical Properties:

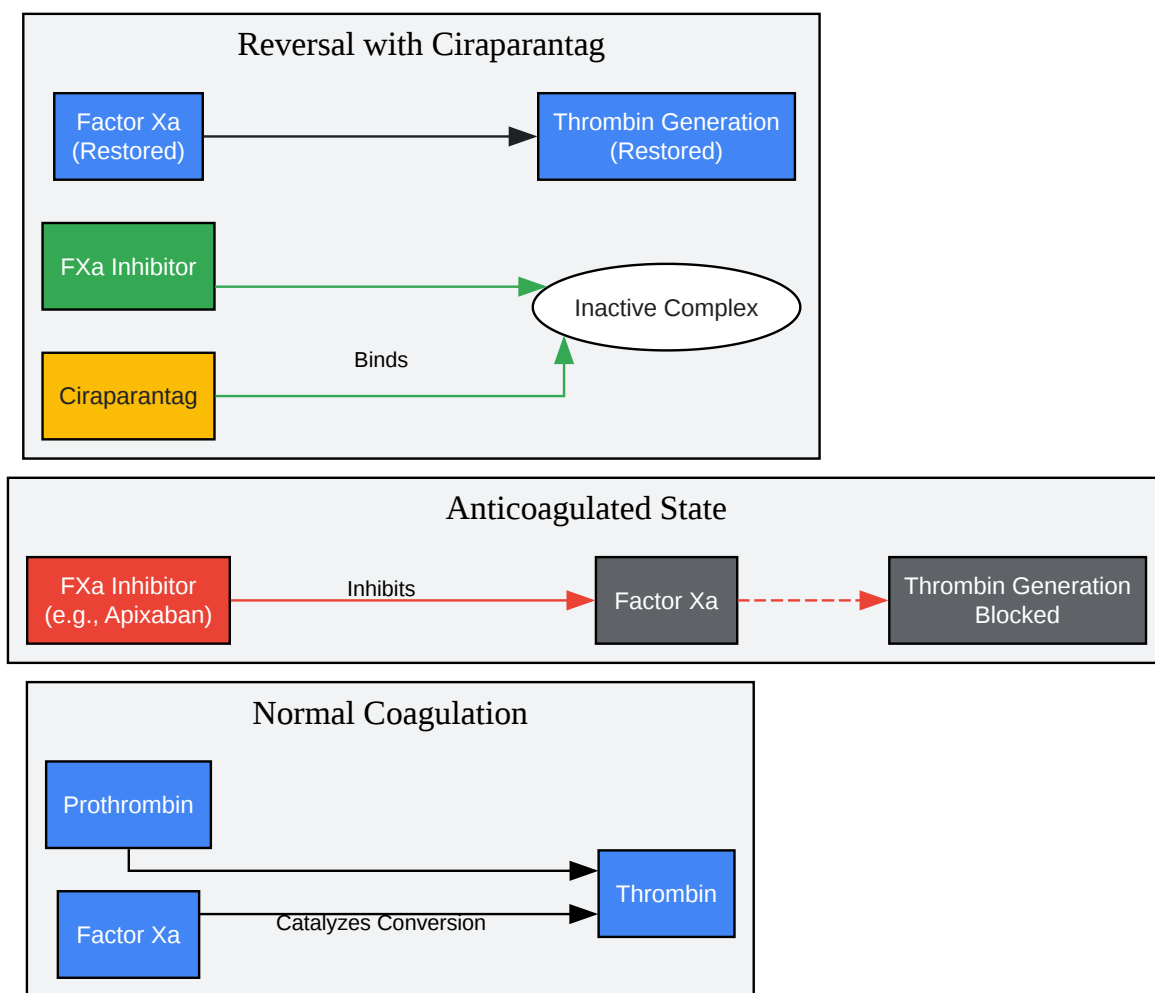
- IUPAC Name: (2S)-2-Amino-N-[3-[4-[3-[[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide][\[3\]](#)
- Molecular Formula: C₂₂H₄₈N₁₂O₂[\[3\]](#)[\[4\]](#)
- Molar Mass: 512.708 g·mol⁻¹[\[3\]](#)[\[4\]](#)

Mechanism of Action

Ciraparantag functions as an anticoagulant reversal agent by directly binding to anticoagulant drugs through non-covalent interactions.[\[2\]](#)[\[4\]](#)[\[5\]](#) The primary mechanisms are:

- Charge-Charge Interactions: As a cationic molecule, Ciraparantag forms strong ionic bonds with anionic anticoagulants like heparin.[\[4\]](#)[\[6\]](#)
- Hydrogen Bonding: It also binds to DOACs via hydrogen bonds and charge-charge interactions.[\[5\]](#)[\[8\]](#)

This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets, such as Factor Xa and Factor IIa (thrombin).[\[1\]](#)[\[5\]](#) This action restores the normal activity of these coagulation factors, allowing for the re-establishment of hemostasis.[\[2\]](#)[\[6\]](#) Dynamic light scattering (DLS) studies have confirmed that Ciraparantag binds to heparins and DOACs but does not bind to coagulation factors (FIIa, FXa) directly, nor to a wide range of other plasma proteins or commonly used cardiac and antiepileptic drugs.[\[2\]](#)[\[4\]](#)



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Caption: Mechanism of Ciraparantag action.

Data Presentation

Pharmacokinetic Properties

Parameter	Value / Description	Source(s)
Model	One-compartment	[2]
Distribution	Rapid distribution phase	[4]
Half-life ($t_{1/2}$)	12 to 19 minutes	[7][9]
Metabolism	Hydrolysis by serum peptidases into two metabolites, primarily BAP (monoarginine piperazine). Metabolites have no substantial activity.	[4][9]
Elimination	Primarily renal. >90% of total dose recovered in urine within 24 hours.	[2]
Accumulation	Minimal to none	[2]

Preclinical Efficacy in Rat Bleeding Models

Anticoagulant	Ciraparantag Dose (IV)	Outcome	Source(s)
Edoxaban (10 mg/kg PO)	5 and 10 mg/kg	Reduced blood loss to levels of non-anticoagulated controls.	[4]
Dabigatran (37.5 mg/kg PO)	31.25 mg/kg	Reduced blood loss volume to control levels in tail transection model.	
Unfractionated Heparin (1 mg/kg IV)	20 mg/kg	Significantly reduced blood loss. More effective than 10 mg/kg protamine sulfate.	[4]
Enoxaparin (10 mg/kg IV)	30 mg/kg	Fully reversed anticoagulant activity, restoring blood loss to control levels.	[4]

Clinical Efficacy in Healthy Elderly Subjects (Phase 2 Trials)

Anticoagulant (Steady State)	Ciraparantag Dose (IV Infusion)	Outcome	Source(s)
Apixaban	60 mg and 120 mg	Rapid and sustained reversal of anticoagulation in all subjects.	[10]
Rivaroxaban	180 mg	Rapid and sustained reversal of anticoagulation for all subjects.	[10]

Experimental Protocols

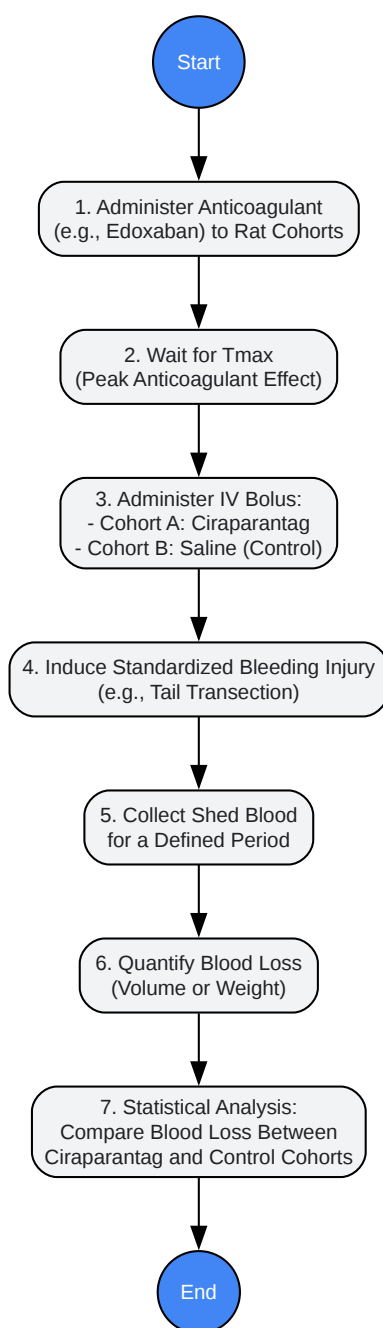
Physical Association Experiments (Dynamic Light Scattering)

- Objective: To determine the binding of Ciraparantag to anticoagulants and its lack of binding to other molecules.
- Methodology: Standard Dynamic Light Scattering (DLS) was employed.^{[2][4]} This technique measures the size of particles in a solution. A change in particle size upon mixing two components (e.g., Ciraparantag and an anticoagulant) indicates a binding event.
- Protocol:
 - Aqueous solutions of Ciraparantag were prepared.
 - Solutions of target molecules were prepared, including UFH, enoxaparin, DOACs, coagulation factors (FIIa, FXa), and various other drugs (e.g., diltiazem, digoxin, clopidogrel).^{[2][4]}
 - The Ciraparantag solution was mixed with the target molecule solution.
 - DLS was used to measure the hydrodynamic radius of particles in the solution before and after mixing.
 - An increase in particle size was interpreted as a physical association (binding).^[4]

Preclinical Bleeding Experiments (In Vivo Rat Models)

- Objective: To investigate the ability of Ciraparantag to reverse the effects of various anticoagulants on actual bleeding.^[4]
- Models:
 - Rat Tail Transection Model: Measures total blood loss after tail amputation.^[4]
 - Rat Liver Laceration Model: Measures bleeding time and volume from a standardized liver injury.^{[4][9]}

- General Protocol (Tail Transection):
 - Rats are administered an anticoagulant (e.g., edoxaban, dabigatran) at a specified dose and route.
 - At the time of expected maximum anticoagulant concentration (T_{max}), a single IV dose of Ciraparantag or saline (control) is administered.
 - After a short interval (e.g., 20 minutes), the distal portion of the tail is transected.
 - Blood is collected for a set period.
 - The total volume of shed blood is measured to determine the amount of blood loss.



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Caption: Workflow for the in vivo rat tail transection model.

Pharmacokinetic and Metabolism Experiments

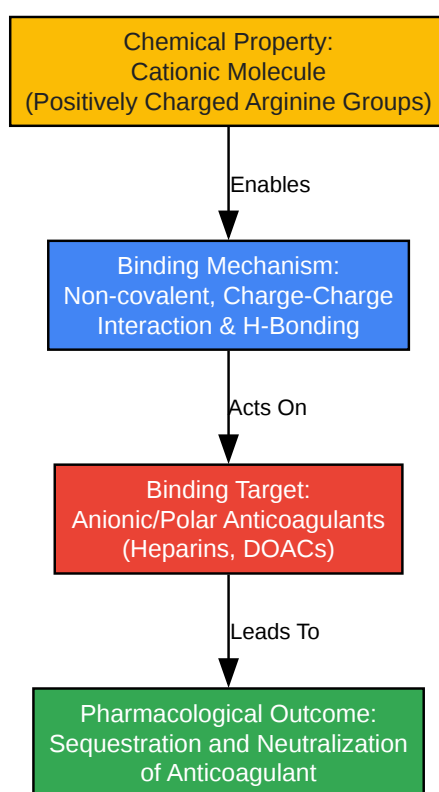
- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Ciraparantag.

- Methodology: PK and metabolism were studied in both animal models and human clinical trials.[\[4\]](#)
- Protocol:
 - Ciraparantag is administered (typically intravenously).
 - Serial blood samples are collected at predefined time points.
 - Plasma concentrations of Ciraparantag and its metabolites (like BAP) are quantified using a validated analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).[\[4\]](#)[\[11\]](#)
 - Urine is collected over intervals (e.g., 0-8 hours, 8-24 hours) to quantify renal excretion.[\[2\]](#)
 - Pharmacokinetic parameters (half-life, clearance, volume of distribution) are calculated by fitting the concentration-time data to a compartmental model.[\[2\]](#)[\[4\]](#)

Clinical Coagulation Assays

- Objective: To measure the pharmacodynamic (PD) effect of Ciraparantag on coagulation in humans.
- Methodology: It was discovered that traditional plasma-based coagulation assays (e.g., aPTT, PT, anti-Xa) are unsuitable for measuring Ciraparantag's effect.[\[5\]](#) This is because the cationic Ciraparantag molecule interferes with the anionic reagents (e.g., sodium citrate, kaolin) used in these tests.
- Selected Assay: The manual Whole Blood Clotting Time (WBCT) was chosen as the primary PD measurement.[\[10\]](#)
- Protocol:
 - Healthy subjects are anticoagulated to a steady state with a DOAC (e.g., apixaban).
 - A baseline WBCT is established.

- A single IV infusion of Ciraparantag or placebo is administered over a set time (e.g., 10 minutes).[10]
- Serial blood samples are drawn into reagent-free tubes.
- The time taken for a solid clot to form at body temperature is recorded.
- Reversal is defined as the return of WBCT to within a certain percentage (e.g., $\leq 10\%$) of the pre-anticoagulant baseline.[10]



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Caption: Relationship between chemical structure and function.

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